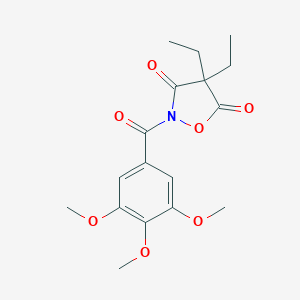

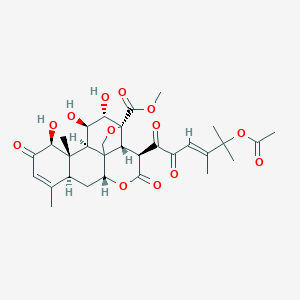

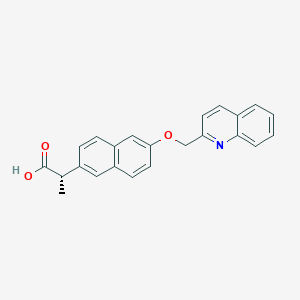

![molecular formula C8H9NO2S B054988 Ácido 4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carboxílico CAS No. 116118-98-0](/img/structure/B54988.png)

Ácido 4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carboxílico

Descripción general

Descripción

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives are important heterocyclic compounds that have been synthesized and studied for various biological activities. These derivatives are characterized by their unique molecular structure, which incorporates both pyridine and thiophene moieties, making them versatile for chemical modifications and applications in drug development (Sangshetti et al., 2014).

Synthesis Analysis

The synthesis of tetrahydrothienopyridine derivatives often involves complex reactions and methodologies. For example, a modified Pictet-Spengler reaction has been utilized for an efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, demonstrating the versatility of this approach in generating variously substituted compounds (Kitabatake et al., 2010). Another example includes the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through a three-component condensation, highlighting the multifaceted approaches to constructing these molecules (Lichitsky et al., 2010).

Molecular Structure Analysis

The molecular structure of tetrahydrothienopyridine derivatives is critical to their chemical and biological properties. X-ray diffraction analyses provide detailed insights into their crystalline structure, revealing how substituents and molecular configurations influence their stability and reactivity. For instance, the crystal structure of certain derivatives has been characterized, showing how intramolecular hydrogen bonding plays a role in stabilizing these molecules (Çolak et al., 2021).

Chemical Reactions and Properties

Tetrahydrothienopyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further modifications. Their interactions with different reagents can lead to a wide range of products with diverse chemical and biological activities. The ability to participate in domino reactions with activated alkynes to form tetrahydrothieno[2,3-d]azocines illustrates their reactive versatility (Voskressensky et al., 2014).

Aplicaciones Científicas De Investigación

Componente central en la síntesis de fármacos

4,5,6,7-Tetrahidrotieno[3,2-c]piridina es una clase importante de núcleo heterocíclico. Se han sintetizado y evaluado diversos derivados de 4,5,6,7-tetrahidrotieno piridina para diversas actividades biológicas . Es un intermedio clave en la síntesis del fármaco antiplaquetario clopidogrel.

Actividades biológicas

Este compuesto y sus derivados han mostrado potentes actividades biológicas y pueden considerarse como una molécula líder para el desarrollo de futuros fármacos . Algunas de estas actividades incluyen acción antiinflamatoria, vasodilatadora e inhibidora de la agregación plaquetaria .

Aplicaciones antifúngicas y antibacterianas

Los derivados sintetizados de 4,5,6,7-Tetrahydrothieno[3,2-c]piridina se han evaluado para sus actividades antifúngicas y antibacterianas en diversas cepas de hongos y bacterias .

Desarrollo clínico

Hay varias moléculas de fármacos disponibles en el mercado y muchas moléculas están en desarrollo clínico que contienen el núcleo de 4,5,6,7-tetrahidrotieno piridina como un núcleo importante .

Perspectiva industrial

Los heterociclos que contienen azufre y nitrógeno han surgido como una clase importante de moléculas en la última década debido a su biodiversidad desde la perspectiva industrial .

Investigación y desarrollo

Este compuesto está ahora disponible a gran escala de diversas fuentes comerciales . Originalmente se sintetizó de diversas maneras

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it comes into contact with the eyes .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have demonstrated inhibition of platelet aggregation and activation .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit platelet aggregation and activation .

Biochemical Pathways

It’s known that similar compounds affect the pathways related to platelet aggregation and activation .

Pharmacokinetics

It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability .

Result of Action

It’s known that similar compounds result in the inhibition of platelet aggregation and activation .

Action Environment

It’s known that similar compounds should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYJTWUFGQRSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558074 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116118-98-0 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

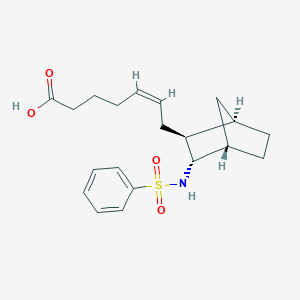

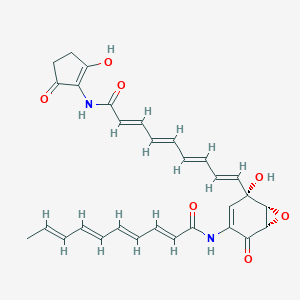

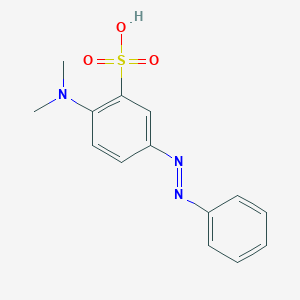

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)